3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Medicinal Chemistry Physicochemical Profiling SAR Analysis

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 946727-27-1) is a functionalized aromatic amine characterized by a chloro-substituted aniline core bearing an ortho-positioned triethylene glycol monomethyl ether (mPEG3) chain. With the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol, this compound integrates the nucleophilic reactivity of a primary aromatic amine with the enhanced solubility profile conferred by its polyether side chain.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 946727-27-1
Cat. No. B3172393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
CAS946727-27-1
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCOCCOCCOC1=C(C=CC=C1Cl)N
InChIInChI=1S/C11H16ClNO3/c1-14-5-6-15-7-8-16-11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
InChIKeyNTALMRHRUHHEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 946727-27-1): A PEGylated Chloroaniline Building Block for Solubility-Driven Synthesis


3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 946727-27-1) is a functionalized aromatic amine characterized by a chloro-substituted aniline core bearing an ortho-positioned triethylene glycol monomethyl ether (mPEG3) chain . With the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol, this compound integrates the nucleophilic reactivity of a primary aromatic amine with the enhanced solubility profile conferred by its polyether side chain . The molecule occupies a distinct chemical space at the intersection of halogenated aromatic building blocks and PEGylated small-molecule intermediates, positioning it as a strategic candidate in medicinal chemistry campaigns, bioconjugation methodology development, and materials science applications where both aqueous/organic solubility and orthogonal synthetic handles are required .

Why 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline Cannot Be Replaced by Simpler Aniline Analogs


Generic substitution with unsubstituted aniline, simple chloroanilines, or mono-ethoxy anilines is scientifically inadvisable because the mPEG3 chain fundamentally alters the molecule's physicochemical and functional profile in ways that directly impact experimental outcomes. The triethylene glycol monomethyl ether moiety substantially increases the calculated logP and polar surface area relative to non-PEGylated analogs, modifying partitioning behavior and solubility in ways that simpler analogs cannot replicate [1]. Furthermore, the ortho-positioning of the PEG3 chain adjacent to the primary amine creates a steric and electronic environment distinct from meta- or para-substituted PEG-aniline regioisomers . This structural specificity dictates that substitution with a different PEG-chain length, alternative halogen placement, or non-PEGylated chloroaniline would yield a different molecule with divergent reactivity, solubility, and downstream synthetic utility—rendering experimental comparisons invalid unless the exact compound is used .

Quantitative Differentiation of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (946727-27-1) Relative to Structural Analogs


Chlorine Substitution Increases Molecular Weight and Calculated Lipophilicity Relative to the Dechlorinated PEG3-Aniline Core

The presence of the 3-chloro substituent on the aromatic ring produces measurable differences in key calculated physicochemical parameters compared to the dechlorinated 2-[2-(2-methoxyethoxy)ethoxy]aniline analog. The target compound (C11H16ClNO3) has a molecular weight of 245.70 g/mol and a calculated LogP of 1.23, whereas the dechlorinated analog (C11H17NO3) exhibits a lower molecular weight of 211.26 g/mol [1]. The chlorine atom contributes to increased lipophilicity and alters the electron density of the aromatic ring, which directly influences both the compound's partitioning behavior and the nucleophilicity of the primary amine group during coupling or cross-coupling reactions .

Medicinal Chemistry Physicochemical Profiling SAR Analysis

Ortho-Positioned PEG3 Chain Distinct from 5-Chloro Regioisomer in Substitution Pattern

The target compound bears the mPEG3 chain at the ortho (2-) position and the chlorine atom at the meta (3-) position relative to the aniline amino group. A closely related regioisomer, 5-chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 946727-68-0), shares the identical molecular formula (C11H16ClNO3) and molecular weight (245.7 g/mol) but differs in the positioning of the chloro substituent (5-position vs 3-position) . This regioisomeric distinction alters the electronic environment of the amino group and the steric accessibility of the aromatic ring, which can lead to divergent reactivity in electrophilic aromatic substitution, cross-coupling reactions, and biological target engagement .

Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry

PEG3 Chain Provides Enhanced Calculated Polar Surface Area Relative to Non-PEGylated Analogs

The triethylene glycol monomethyl ether (mPEG3) chain contributes substantially to the compound's calculated topological polar surface area (TPSA) and influences predicted membrane permeability and aqueous solubility. The target compound exhibits a calculated polar surface area of 53.71 Ų with seven freely rotatable bonds, reflecting the conformational flexibility and hydrogen-bonding capacity of the polyether chain [1]. By comparison, simpler chloroanilines lacking the PEG3 chain (e.g., 3-chloroaniline, MW = 127.57 g/mol; or 3-chloro-2-methoxyaniline) possess significantly lower polar surface areas and reduced aqueous solubility profiles [1]. PEGylated anilines have been demonstrated as suitable substrates for Pd-catalyzed cross-coupling reactions with improved handling properties in organic synthesis, enabling yields up to 94% in N-arylation and Sonogashira reactions .

Drug Design ADME Prediction Solubility Enhancement

Commercial Availability and Purity Specifications for Research Procurement

The target compound (CAS 946727-27-1) is commercially available from multiple reputable research chemical suppliers with documented purity specifications, enabling consistent procurement for reproducible experimental workflows. Reported purity grades include minimum 95% . In contrast, the dechlorinated analog (2-[2-(2-methoxyethoxy)ethoxy]aniline) and the regioisomeric 5-chloro variant (CAS 946727-68-0) have distinct supply chain profiles and may differ in availability, lead times, and vendor-supported characterization data . The presence of multiple suppliers for 946727-27-1—including Matrix Scientific, Biosynth, and Santa Cruz Biotechnology (catalog sc-312677)—provides procurement flexibility and competitive sourcing options not uniformly available for all structural analogs [1].

Chemical Procurement Reagent Sourcing Research Supply Chain

Research and Industrial Applications of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline (946727-27-1) Supported by Structural Evidence


Medicinal Chemistry: PEGylated Building Block for Kinase Inhibitor and PROTAC Synthesis

The combination of a 3-chloroaniline core with an ortho-positioned mPEG3 chain (calculated TPSA = 53.71 Ų, 7 rotatable bonds) makes this compound a strategic building block for synthesizing kinase inhibitors and PROTAC degraders where solubility and linker length are critical design parameters [1]. The chlorine atom provides a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce biaryl or amine diversity elements, while the PEG3 chain may serve as a built-in solubilizing group or as a precursor for linker extension in bifunctional degrader molecules [1]. PEGylated anilines have been validated as suitable substrates for Pd-catalyzed N-arylation and Sonogashira reactions with yields up to 94%, demonstrating the synthetic tractability of this chemotype .

Bioconjugation Methodology: Aniline Catalyst or Reactive Handle for Oxime/Hydrazone Ligation

The primary aromatic amine functionality of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline positions this compound as a candidate for bioconjugation applications where substituted anilines serve as nucleophilic catalysts for oxime and hydrazone formation. p-Substituted anilines with electron-donating groups have been reported to accelerate oxime-based bioconjugations at pH 7 under mild conditions and low micromolar concentrations [1]. The mPEG3 chain provides enhanced aqueous solubility (TPSA = 53.71 Ų) that may facilitate homogeneous reaction conditions in aqueous buffer systems, while the chlorine substituent modulates the electronic character of the aniline nitrogen . The compound may also serve as a PEGylated amine handle for direct conjugation to carbonyl-containing biomolecules or surfaces.

Materials Science: Precursor for PEGylated Polyaniline Conductive Polymers

The structural features of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline—specifically the primary aromatic amine with an electron-withdrawing chloro substituent and a solubilizing PEG3 chain—align with monomer requirements for synthesizing soluble, processable polyaniline derivatives. (2-Methoxy)ethoxy substituted anilines have been polymerized by both chemical and electrochemical methods in hydrochloric acid and p-toluenesulfonic acid, yielding materials with tunable electrical conductivity, optical properties, and enhanced solubility compared to unsubstituted polyaniline [1]. The ortho-PEG3 substitution pattern of the target compound (MW = 245.70 g/mol) may confer distinct polymerization kinetics and final polymer morphology relative to other alkoxy-substituted aniline monomers, enabling the development of electroactive materials with improved solution processability .

Organic Synthesis: Regiochemically Defined Intermediate for Heterocycle Construction

The specific 3-chloro-2-alkoxy substitution pattern of this compound (distinct from the 5-chloro regioisomer CAS 946727-68-0) provides a regiochemically defined scaffold for constructing nitrogen-containing heterocycles via intramolecular cyclization or annulation chemistry [1]. The ortho-relationship between the amino group and the PEG3 chain creates a unique steric environment that can direct regioselectivity in cyclization reactions, while the meta-chloro substituent may participate in or survive subsequent transformations depending on reaction conditions. Chloro-substituted anilines bearing alkoxy groups have been employed as intermediates in the synthesis of indoles, benzimidazoles, and quinoline derivatives—core scaffolds in pharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.